molecular formula C7H13IO B6166753 2-(iodomethyl)-6-methyloxane CAS No. 1849261-88-6

2-(iodomethyl)-6-methyloxane

Cat. No.: B6166753
CAS No.: 1849261-88-6
M. Wt: 240.1
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Description

2-(iodomethyl)-6-methyloxane is an organic compound characterized by the presence of an iodomethyl group attached to a six-membered oxane ring, which also contains a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(iodomethyl)-6-methyloxane typically involves the iodination of 6-methyloxane. One common method is the halogenation of 6-methyloxane using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the iodomethyl group is converted to a carbonyl group, forming aldehydes or ketones.

    Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Reduction: Reduction of the iodomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as sodium periodate, manganese dioxide, or hydrogen peroxide in the presence of vanadium pentoxide can be used for oxidation reactions.

    Substitution: Nucleophiles like thiols, amines, or alcohols can be employed in substitution reactions under appropriate conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Methyl derivatives.

Scientific Research Applications

2-(iodomethyl)-6-methyloxane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions due to its reactive iodomethyl group.

    Industry: It is used in the synthesis of polymers and dyes, contributing to advancements in material science.

Mechanism of Action

The mechanism of action of 2-(iodomethyl)-6-methyloxane involves its reactivity due to the iodomethyl group. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation, which are crucial for its applications in synthesis and research. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

  • 2-(chloromethyl)-6-methyloxane
  • 2-(bromomethyl)-6-methyloxane
  • 2-(fluoromethyl)-6-methyloxane

Comparison: 2-(iodomethyl)-6-methyloxane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and oxidation reactions, offering different synthetic possibilities and applications.

Properties

CAS No.

1849261-88-6

Molecular Formula

C7H13IO

Molecular Weight

240.1

Purity

95

Origin of Product

United States

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